molecular formula C20H27ClIN3O5S B3139412 N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide CAS No. 477762-93-9

N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide

Cat. No. B3139412
CAS RN: 477762-93-9
M. Wt: 583.9 g/mol
InChI Key: BBQSUAZGODAJTO-UHFFFAOYSA-N
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Description

N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide is a useful research compound. Its molecular formula is C20H27ClIN3O5S and its molecular weight is 583.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research on derivatives of similar compounds has shown potential in anticancer applications. For example, certain indapamide derivatives demonstrated proapoptotic activity against melanoma cell lines, suggesting a potential for anticancer therapy (Ö. Yılmaz et al., 2015). This indicates that structurally related compounds might also possess or be synthesized to exhibit similar biological activities.

Synthesis and Characterization

Synthesis methodologies for related compounds involve several steps, including sulfonation, alkylation, and coupling reactions, to obtain intermediates and final products with potential pharmacological or material applications. For instance, novel synthesis techniques for aromatic and benzyl derivatives showcase the diversity in chemical synthesis approaches for such complex molecules (A. Yahyazadeh & B. Booth, 2001). These methodologies could be relevant for synthesizing the compound or exploring its derivatives.

Sensor Development

Compounds with sulfonyl and amino functionalities have been explored for their use in developing selective sensors. A study demonstrated the use of a novel samarium-selective membrane sensor, indicating the potential of similar compounds in sensor technology (M. Ganjali et al., 2003). This suggests that the chemical compound of interest might find applications in creating specific ion-selective sensors.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]ethyl-methyl-[1-(3,4,5-trimethoxyanilino)ethylidene]azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O5S.HI/c1-14(23-16-12-18(27-3)20(29-5)19(13-16)28-4)24(2)11-10-22-30(25,26)17-8-6-15(21)7-9-17;/h6-9,12-13,22H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQSUAZGODAJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[N+](C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl)NC2=CC(=C(C(=C2)OC)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClIN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide
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N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide
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N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide
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N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide
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N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide
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Reactant of Route 6
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide

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